Ticarcillin sodium
Overview
Description
Ticarcillin sodium is a semi-synthetic penicillin-class antibiotic primarily used to treat infections caused by gram-negative bacteria, including Pseudomonas aeruginosa and Stenotrophomonas maltophilia . It is a carboxypenicillin, which means it has a carboxyl group attached to its penicillin core, enhancing its activity against certain bacteria. This compound is often used in combination with clavulanate to overcome resistance mechanisms in bacteria .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ticarcillin sodium is synthesized through a multi-step process starting from 6-aminopenicillanic acid (6-APA). The key steps include:
Acylation: 6-APA is acylated with a thienylacetyl chloride derivative to form the penicillin nucleus.
Salt Formation: The resulting ticarcillin is then converted to its disodium salt form by neutralizing with sodium hydroxide.
Industrial Production Methods: Industrial production of ticarcillin disodium salt involves large-scale fermentation to produce 6-APA, followed by chemical synthesis steps under controlled conditions to ensure high yield and purity. The final product is typically isolated as a crystalline powder, which is then dried and packaged under sterile conditions .
Types of Reactions:
Hydrolysis: this compound can undergo hydrolysis, especially in the presence of β-lactamases, leading to the breakdown of its β-lactam ring.
Oxidation and Reduction: While not commonly involved in oxidation-reduction reactions, ticarcillin can be sensitive to oxidative degradation under certain conditions.
Substitution: The carboxyl group in ticarcillin can participate in substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Catalyzed by β-lactamases or acidic/basic conditions.
Substitution: Typically involves nucleophiles such as amines or thiols under mild conditions.
Major Products:
Hydrolysis Products: Penicilloic acid derivatives.
Substitution Products: Various substituted penicillin derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Ticarcillin sodium is used as a reagent in synthetic chemistry to study β-lactam ring reactivity and to develop new antibiotics.
Biology: In biological research, it is used to select for bacteria carrying resistance genes, particularly in genetic engineering and molecular biology experiments.
Medicine: Clinically, ticarcillin disodium salt is used to treat severe bacterial infections, especially those caused by resistant strains. It is often combined with clavulanate to enhance its efficacy against β-lactamase-producing bacteria .
Industry: In the agricultural industry, ticarcillin disodium salt is used to control bacterial infections in plants, particularly those caused by Agrobacterium .
Mechanism of Action
Ticarcillin sodium exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) on the bacterial cell membrane, preventing the cross-linking of peptidoglycan chains, which is essential for cell wall strength and rigidity. This leads to cell lysis and death of the bacteria .
Comparison with Similar Compounds
Carbenicillin: Another carboxypenicillin with similar activity but less effective against certain resistant strains.
Piperacillin: A ureidopenicillin with a broader spectrum of activity, especially when combined with tazobactam.
Ampicillin: A broad-spectrum penicillin that is less effective against Pseudomonas aeruginosa compared to ticarcillin.
Uniqueness: Ticarcillin sodium is unique due to its enhanced activity against Pseudomonas aeruginosa and its ability to be combined with clavulanate to overcome β-lactamase-mediated resistance. This makes it particularly valuable in treating infections caused by resistant gram-negative bacteria .
Properties
IUPAC Name |
disodium;(2S,5R,6R)-6-[(2-carboxylato-2-thiophen-3-ylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O6S2.2Na/c1-15(2)9(14(22)23)17-11(19)8(12(17)25-15)16-10(18)7(13(20)21)6-3-4-24-5-6;;/h3-5,7-9,12H,1-2H3,(H,16,18)(H,20,21)(H,22,23);;/q;2*+1/p-2/t7?,8-,9+,12-;;/m1../s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBBCUBMBMZNEME-UBXQQCHXSA-L | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CSC=C3)C(=O)[O-])C(=O)[O-])C.[Na+].[Na+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)C(C3=CSC=C3)C(=O)[O-])C(=O)[O-])C.[Na+].[Na+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2Na2O6S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8045561 | |
Record name | Ticarcillin disodium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8045561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
428.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4697-14-7 | |
Record name | Ticarcillin disodium [USAN:USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004697147 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ticarcillin disodium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8045561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2S,5R,6R)-6-[[(2R)-Carboxy-3-thienylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid disodium salt | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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